1-(2-Bromophenyl)butan-2-amine hydrochloride

Overview

Description

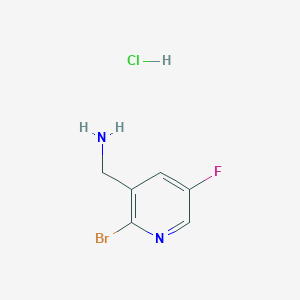

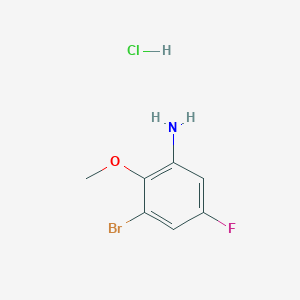

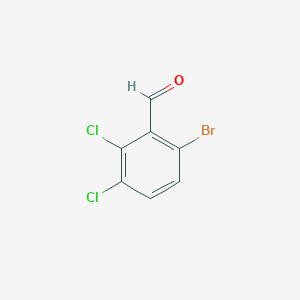

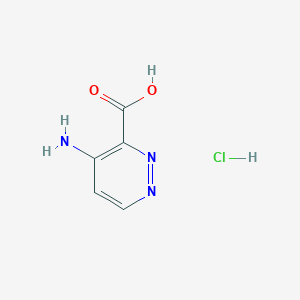

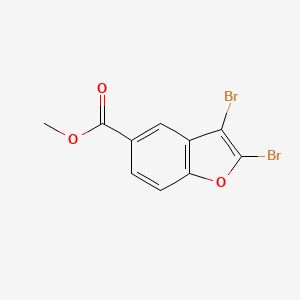

1-(2-Bromophenyl)butan-2-amine hydrochloride is a chemical compound with the CAS Number: 1379944-29-2 . It has a molecular weight of 264.59 . The IUPAC name for this compound is 1-(2-bromophenyl)-2-butanamine hydrochloride . It is a powder and is stored at room temperature .

Molecular Structure Analysis

The InChI code for 1-(2-Bromophenyl)butan-2-amine hydrochloride is 1S/C10H14BrN.ClH/c1-2-9(12)7-8-5-3-4-6-10(8)11;/h3-6,9H,2,7,12H2,1H3;1H .Physical And Chemical Properties Analysis

1-(2-Bromophenyl)butan-2-amine hydrochloride is a powder . It has a molecular weight of 264.59 . The IUPAC name for this compound is 1-(2-bromophenyl)-2-butanamine hydrochloride .Scientific Research Applications

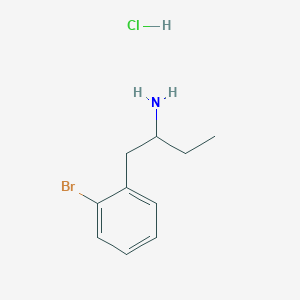

Biocatalytic Reductive Amination

- Summary of Application: This process involves the use of amine dehydrogenases (AmDHs) to synthesize short-chain chiral amines, which are key compounds in the chemical industry and precursors of various pharmaceuticals .

- Methods of Application: The process involves the use of wild-type AmDHs for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes . Conversions up to 97.1% were reached at 50 mM, and moderate to high enantioselectivities were obtained .

- Results or Outcomes: The process was successful in synthesizing (S)-1-methoxypropan-2-amine (98.1% enantioselectivity), (S)-3-aminobutan-1-ol (99.5% enantioselectivity), (3S)-3-aminobutan-2-ol (99.4% enantioselectivity), and (S)-butan-2-amine (93.6% enantioselectivity) with Msme AmDH .

Synthesis of Quinazoline Derivatives

- Summary of Application: Quinazolines are an important class of heterocyclic compounds that have proven their significance in the field of organic synthesis and medicinal chemistry because of their wide range of biological and pharmacological properties .

- Methods of Application: Numerous synthetic methods have been developed for the synthesis of quinazolines and their derivatives . This includes transition metal-catalyzed reactions, C-H activation, cascade reactions, and intramolecular dehydrative/dehydrogenative cyclizations .

- Results or Outcomes: The development of novel and improved synthetic methods for the synthesis and functionalization of a nitrogen-containing heterocyclic framework has always been a hot topic of research in synthetic organic chemistry due to their potential applications in the area of medicinal chemistry and material sciences .

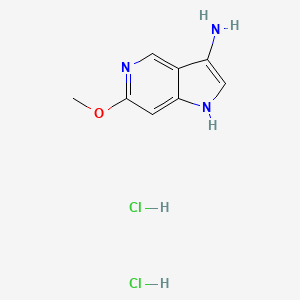

Biological Potential of Indole Derivatives

- Summary of Application: Indole derivatives have shown significant clinical and biological applications . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

- Methods of Application: Various bioactive aromatic compounds containing the indole nucleus have been synthesized for screening different pharmacological activities . These compounds have been found in many important synthetic drug molecules .

- Results or Outcomes: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Synthesis of Short Chiral Alkyl Amines and Amino Alcohols

- Summary of Application: This process involves the use of native amine dehydrogenases to access short chiral alkyl amines and amino alcohols . These compounds are key in the chemical industry and are precursors of various pharmaceuticals .

- Methods of Application: The process involves the use of native amine dehydrogenases for the synthesis of these compounds . Conversions up to 97.1% were reached at 50 mM, and moderate to high enantioselectivities were obtained .

- Results or Outcomes: The process was successful in synthesizing several compounds, including (S)-1-methoxypropan-2-amine (98.1% enantioselectivity), (S)-3-aminobutan-1-ol (99.5% enantioselectivity), (3S)-3-aminobutan-2-ol (99.4% enantioselectivity), and (S)-butan-2-amine (93.6% enantioselectivity) with Msme AmDH .

Antiviral Activity of Indole Derivatives

- Summary of Application: Indole derivatives have shown significant clinical and biological applications . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

- Methods of Application: Various bioactive aromatic compounds containing the indole nucleus have been synthesized for screening different pharmacological activities . These compounds have been found in many important synthetic drug molecules .

- Results or Outcomes: Indole derivatives possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Synthesis of Borinic Acid Derivatives

- Summary of Application: Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

- Methods of Application: The main strategies to build up borinic acids rely either on the addition of … .

- Results or Outcomes: The details of the results or outcomes obtained are not specified in the source .

Safety And Hazards

properties

IUPAC Name |

1-(2-bromophenyl)butan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN.ClH/c1-2-9(12)7-8-5-3-4-6-10(8)11;/h3-6,9H,2,7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJDAHWLRQANFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromophenyl)butan-2-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.